molecular formula C12H14Cl2O2 B1582329 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one CAS No. 57000-78-9

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Cat. No. B1582329
CAS RN: 57000-78-9
M. Wt: 261.14 g/mol
InChI Key: SJEOCSMLOPQAFS-UHFFFAOYSA-N
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Patent
US04339612

Procedure details

22.7 g (0.1 mole) of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one in 100 ml of carbon tetrachloride were warmed to 60° C. 16.2 g (0.12 mole) of sulphuryl chloride were added dropwise to this solution, without further warming, at a rate such that continuous evolution of gas took place. When the addition had ended, the mixture was stirred under reflux and was then concentrated by distilling off the solvent in vacuo. 1-(4-Chlorophenoxy)-1-chloro-3,3-dimethyl-butan-2-one was obtained in quantitative yield and was subsequently reacted directly, without further purification. ##STR26##
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH2:7][C:8](=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:4][CH:3]=1.S(Cl)([Cl:19])(=O)=O>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH:7]([Cl:19])[C:8](=[O:13])[C:9]([CH3:11])([CH3:12])[CH3:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
ClC1=CC=C(OCC(C(C)(C)C)=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
16.2 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC(C(C(C)(C)C)=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.